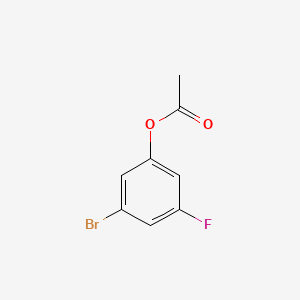

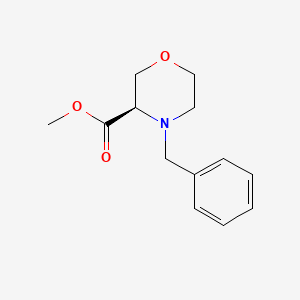

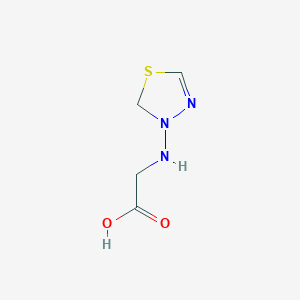

![molecular formula C9H12N2O3 B577593 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 1253790-00-9](/img/structure/B577593.png)

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a chemical compound . It is a derivative of pyrazolo[5,1-c][1,4]oxazine .

Synthesis Analysis

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . The optimization of a protected hydroxyethyl group on N1 enabled the regiocontrolled construction of pyrazole-5-aldehydes in high yields . Subsequent deprotection and reduction generated fused heterocyclic scaffolds bearing multiple substitution patterns .Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine was determined by x-ray crystallography . The pyrazole 8-H proton exhibited long-range HMBC correlations with neighboring N-7 “pyrrole-like” and N-6 “pyridine-like” nitrogen atoms, but also with the C-5a, C-8a and C-8b quaternary carbons .Chemical Reactions Analysis

The reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine directly gave hitherto unknown 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields . These were found to be able to undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.21 . It is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .Applications De Recherche Scientifique

Based on the information available, “Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate” is a chemical compound with potential applications in various scientific fields. However, the specific applications and detailed information such as experimental procedures, results, and statistical analyses are not available in my current dataset.

The search results indicate that similar compounds have been used in pharmacology as part of drug candidates , and in the synthesis of novel pyrazole-containing polyheterocyclic systems . These applications suggest that the compound could potentially be used in medicinal chemistry for drug design and development, as well as in organic chemistry for the synthesis of complex molecules.

Pharmacology

Application Summary

This compound may serve as a pharmacophore in drug candidates. Pharmacophores are recognized as the essential features of a molecule that ensure optimal interactions with a biological target and trigger (or block) its biological response .

Methods of Application

In drug discovery, the compound could be used to synthesize derivatives that interact with specific enzymes or receptors. The methods would involve organic synthesis techniques, followed by in vitro and in vivo testing for biological activity.

Results

While specific results for this compound are not available, similar compounds have shown promise in early-stage drug development, indicating potential efficacy in therapeutic applications.

Organic Synthesis

Application Summary

The compound could be used in the synthesis of novel pyrazole-containing polyheterocyclic systems, which are of interest due to their diverse pharmacological activities .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-11-3-4-13-6-8(7)11/h5H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCFGIGUSWAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2COCCN2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

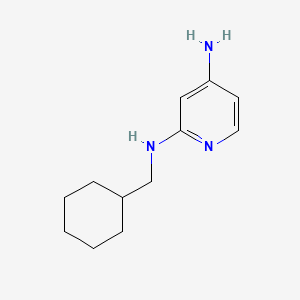

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

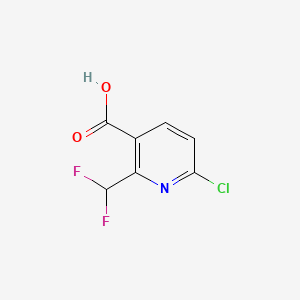

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)